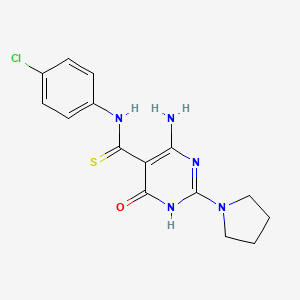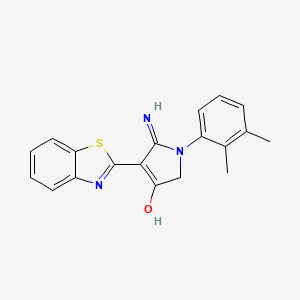![molecular formula C16H16N4O B6082468 N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIPA, and it has been found to have a wide range of biochemical and physiological effects that make it a useful tool in various laboratory experiments. In
作用機序
MIPA is a potent inhibitor of protein kinases, including PKC, Akt, and PDK1. The mechanism of action of MIPA involves the binding of the compound to the ATP-binding pocket of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition of kinase activity can lead to a wide range of biochemical and physiological effects, depending on the specific kinase being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are varied and depend on the specific kinase being inhibited. Inhibition of PKC activity has been found to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of Akt and PDK1 activity has been found to affect insulin signaling, glucose metabolism, and cell survival.
実験室実験の利点と制限
One of the significant advantages of using MIPA in lab experiments is its potency as a kinase inhibitor. MIPA has been found to be more potent than other commonly used kinase inhibitors, which makes it a useful tool for studying the role of kinases in various cellular processes. Additionally, MIPA has a relatively low toxicity profile, which makes it a safe and effective tool for use in lab experiments.
One of the limitations of using MIPA in lab experiments is its specificity for certain kinases. MIPA has been found to be a potent inhibitor of PKC, Akt, and PDK1, but its effects on other kinases may be less well understood. Additionally, MIPA has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of MIPA in scientific research. One potential area of focus is the development of more specific kinase inhibitors based on the structure of MIPA. Additionally, MIPA may be useful in the development of targeted therapies for various diseases, including cancer and diabetes. Finally, further research is needed to better understand the effects of MIPA on other kinases and cellular processes, which may lead to new insights into the role of kinases in various biological systems.
Conclusion:
In conclusion, N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline, or MIPA, is a chemical compound that has significant potential for use in scientific research. Its potent inhibition of protein kinases, including PKC, Akt, and PDK1, make it a useful tool for studying the role of kinases in various cellular processes. While there are some limitations to the use of MIPA in lab experiments, its potency and relatively low toxicity profile make it a safe and effective tool for use in scientific research. Future research is needed to better understand the effects of MIPA on other kinases and cellular processes, which may lead to new insights into the role of kinases in various biological systems.
合成法
The synthesis of MIPA involves several steps, including the reaction of 2-chloro-5-nitroaniline with sodium methoxide to form 2-methoxy-5-nitroaniline. This compound is then reacted with 2-pyridinecarboxaldehyde and 1-methylimidazole to form MIPA. The overall yield of this synthesis method is approximately 42%.
科学的研究の応用
MIPA has been found to have several potential applications in scientific research. One of the most significant uses of MIPA is in the study of protein kinase activity. MIPA is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for studying the role of PKC in various cellular processes. Additionally, MIPA has been found to inhibit the activity of other protein kinases, including Akt and PDK1, which makes it a versatile tool for studying the signaling pathways involved in various cellular processes.
特性
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-10-9-18-16(20)12-19-14-6-2-3-7-15(14)21-13-5-4-8-17-11-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGECPLCVLSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)

![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)

![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
methanone](/img/structure/B6082439.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6082457.png)
